Clofilium phosphate
Overview
Description
Clofilium phosphate is a quaternary ammonium compound known for its role as a potassium channel blocker. It is classified as a class III antiarrhythmic agent, which means it is used to manage and treat cardiac arrhythmias by prolonging the refractory period of the heart without affecting the conduction time .
Preparation Methods
The synthesis of clofilium phosphate involves several steps:
Starting Materials: The synthesis begins with p-chlorobenzaldehyde, sodium cyanide, and ethyl acetate.
Formation of Ethyl 4-(p-chlorophenyl)-4-oxobutyrate: These reactants form ethyl 4-(p-chlorophenyl)-4-oxobutyrate, which is then hydrolyzed with potassium hydroxide to yield the corresponding free acid.
Reduction and Condensation: The free acid is reduced using zinc and aqueous hydrochloric acid to produce 4-(p-chlorophenyl)butyric acid. This acid is then condensed with heptylamine using oxalyl chloride in refluxing benzene to form N-heptyl-4-(p-chlorophenyl)butyramide.
Further Reduction and Quaternization: The butyramide is reduced with diborane in refluxing tetrahydrofuran to yield N-heptyl-4-(p-chlorophenyl)butylamine. This amine is then acetylated with acetyl chloride and reduced again with diborane to produce N-ethyl-N-heptyl-4-(p-chlorophenyl)butylamine.
Chemical Reactions Analysis
Clofilium phosphate undergoes various chemical reactions:
Oxidation and Reduction: The compound can be reduced using agents like diborane and zinc in aqueous hydrochloric acid.
Substitution: It undergoes substitution reactions, such as the quaternization with ethyl bromide.
Condensation: The condensation reaction with heptylamine using oxalyl chloride is a key step in its synthesis.
Hydrolysis: The hydrolysis of ethyl 4-(p-chlorophenyl)-4-oxobutyrate with potassium hydroxide is another significant reaction.
Scientific Research Applications
Clofilium phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its effects on potassium channels and its role in cellular electrophysiology.
Medicine: As an antiarrhythmic agent, it is used to treat cardiac arrhythmias by prolonging the refractory period of the heart.
Industry: This compound is used in the pharmaceutical industry for the development of antiarrhythmic drugs
Mechanism of Action
Clofilium phosphate exerts its effects by blocking potassium channels in cardiac cells. This action prolongs the refractory period of the heart, preventing abnormal electrical impulses that can lead to arrhythmias. The compound specifically targets the hERG (human Ether-à-go-go-Related Gene) potassium channels, which are crucial for cardiac repolarization .
Comparison with Similar Compounds
Clofilium phosphate is compared with other class III antiarrhythmic agents such as amiodarone and sotalol:
Amiodarone: Like this compound, amiodarone prolongs the refractory period but also has effects on sodium and calcium channels, making it a broader-spectrum antiarrhythmic agent.
Sotalol: Sotalol also prolongs the refractory period but has additional beta-blocking properties, which this compound lacks.
Uniqueness: This compound is unique in its specific action on potassium channels without affecting other ion channels, making it a more targeted antiarrhythmic agent
References
Properties
CAS No. |
68379-03-3 |
---|---|
Molecular Formula |
C21H39ClNO4P |
Molecular Weight |
436.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)butyl-diethyl-heptylazanium;dihydrogen phosphate |
InChI |
InChI=1S/C21H37ClN.H3O4P/c1-4-7-8-9-11-18-23(5-2,6-3)19-12-10-13-20-14-16-21(22)17-15-20;1-5(2,3)4/h14-17H,4-13,18-19H2,1-3H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI Key |
HBLQZEWZVJXHKQ-UHFFFAOYSA-M |
SMILES |
CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.OP(=O)(O)[O-] |
Canonical SMILES |
CCCCCCC[N+](CC)(CC)CCCCC1=CC=C(C=C1)Cl.OP(=O)(O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
68379-02-2 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-chloro-N,N-diethyl-N-heptylbenzenebutanaminium clofilium clofilium bromide clofilium phosphate clofilium phosphate (1:1) fluoroclofilium |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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